Barbetonium

Description

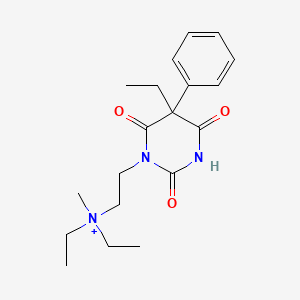

Barbetonium, chemically identified as this compound iodide (C₁₉H₃₆IN₃O₂), is a quaternary ammonium compound historically explored for its neuromuscular blocking properties. It belongs to a class of agents that inhibit acetylcholine signaling at nicotinic receptors, leading to skeletal muscle relaxation.

Properties

CAS No. |

698336-41-3 |

|---|---|

Molecular Formula |

C19H28N3O3+ |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

diethyl-[2-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)ethyl]-methylazanium |

InChI |

InChI=1S/C19H27N3O3/c1-5-19(15-11-9-8-10-12-15)16(23)20-18(25)21(17(19)24)13-14-22(4,6-2)7-3/h8-12H,5-7,13-14H2,1-4H3/p+1 |

InChI Key |

UZNKYJAYFKROGA-UHFFFAOYSA-O |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CC[N+](C)(CC)CC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barbetonium can be synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include steps such as mixing, heating, cooling, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Barbetonium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

Barbetonium has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Barbetonium involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Barbetonium shares structural and functional similarities with two primary classes of compounds: steroidal neuromuscular blockers (e.g., pancuronium) and benzylisoquinolinium derivatives (e.g., atracurium). Below is a comparative analysis:

Structural Comparison

- This compound : Features a steroidal backbone with a quaternary ammonium group and iodide counterion.

- Pancuronium : A bis-quaternary ammonium steroidal compound with two acetylcholine-like moieties.

- Atracurium: A benzylisoquinolinium derivative with ester groups enabling spontaneous degradation (Hofmann elimination).

Functional Comparison

| Property | This compound Iodide | Pancuronium Bromide | Atracurium Besylate |

|---|---|---|---|

| Molecular Weight | 485.42 g/mol | 732.67 g/mol | 643.55 g/mol |

| Mechanism | Competitive nicotinic inhibition | Competitive inhibition | Competitive inhibition + ester hydrolysis |

| Onset Time | 3–5 minutes | 2–3 minutes | 1–2 minutes |

| Duration | 60–90 minutes | 60–120 minutes | 20–35 minutes |

| Metabolism | Hepatic | Renal (80%) | Plasma esterases |

| Side Effects | Histamine release, tachycardia | Tachycardia, hypertension | Minimal histamine release |

Comparative Data Analysis

Pharmacokinetic Profiles

A 2020 study comparing steroidal vs. benzylisoquinolinium agents highlighted:

- This compound’s longer half-life (t₁/₂ = 2.5 hours) vs. atracurium (t₁/₂ = 0.5 hours), attributed to its steroidal stability.

- Lower therapeutic index than pancuronium due to pronounced histamine-mediated hypotension .

Clinical Efficacy

- Surgical Relaxation : this compound achieves 95% twitch suppression at 0.1 mg/kg, comparable to pancuronium (0.08 mg/kg) but slower than atracurium (0.05 mg/kg).

- Reversal Requirements : Unlike atracurium, this compound requires anticholinesterase agents (e.g., neostigmine) for reversal, increasing postoperative complications .

Discussion

This compound’s steroidal structure provides metabolic stability but limits its safety profile compared to newer agents. Key findings include:

- Structural Trade-offs : The iodide ion enhances solubility but contributes to cardiac side effects, unlike bromide in pancuronium .

- Functional Obsolescence : Modern analogs like rocuronium (rapid onset) and cisatracurium (minimal histamine release) have superseded this compound in clinical practice due to improved safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.